![molecular formula C20H32O3 B593983 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one CAS No. 213126-92-2](/img/structure/B593983.png)

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one

Übersicht

Beschreibung

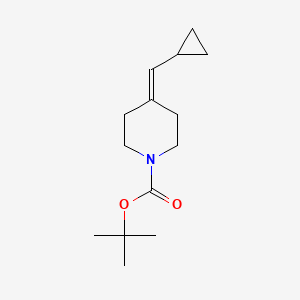

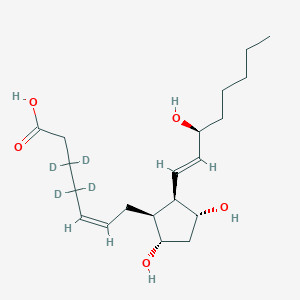

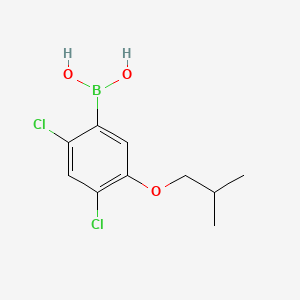

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” contains a total of 55 bonds. There are 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds . It also contains 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms .

Synthesis Analysis

Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized . While 1,2-epoxy-3,6,9-triene was not obtained, peracid oxidation of each tetraene produced a mixture of three cis-epoxides . All stereoisomers of three diepoxyalkenes derived from (3Z,6Z,9Z)-trienes with a C21, C19, or C18 straight chain were synthesized by MCPBA oxidation of optically active epoxyalkadienes .Molecular Structure Analysis

The molecular structure of “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” can be found in various resources . The molecule contains a total of 55 bonds, including 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds .Chemical Reactions Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” is involved in various chemical reactions. For instance, it has been identified from a pheromone gland of arctiid species, such as Hyphantria cunea . Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized .Physical And Chemical Properties Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has a molecular formula of CHO, an average mass of 352.508 Da, and a monoisotopic mass of 352.261353 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pheromones in Lepidoptera

- Facile and efficient chemical syntheses of homoconjugated trienes related to this compound are reported. These trienes are common sex pheromone and attractant components for many lepidopterous insect pests (Wang & Zhang, 2007).

Oxidation Studies in Organic Chemistry

- Studies on the oxidation of octadecatrienoic acids in the red alga Lithothamnion corallioides show how similar compounds undergo enzymatic conversion into conjugated tetraenes and hydroxy acids (Hamberg, 1993).

Investigation in Algal Pheromone Biosynthesis

- Research on unsaturated hydrocarbons in marine brown algae and some flowering plants, like Senecio isatideus, reveals insights into algal pheromone biosynthesis and suggests a homo-Cope rearrangement as a naturally occurring electrocyclic reaction (Neumann & Boland, 1990).

Biosynthesis in Microbial Systems

- Microbial synthesis of plant oxylipins from γ-linolenic acid through designed biotransformation pathways demonstrates the production of various secondary metabolites of plants by implementing artificial biosynthetic pathways in microbial cells (Kim et al., 2015).

Zukünftige Richtungen

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has potential applications in pest control due to its role in the sex pheromones of certain insects . Future research could explore the use of Fe-based metal–organic frameworks (MOFs) in the pest control with environmental friendliness .

Eigenschaften

IUPAC Name |

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXUUVSFGPLNBJ-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, (S)- (9CI)](/img/no-structure.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)